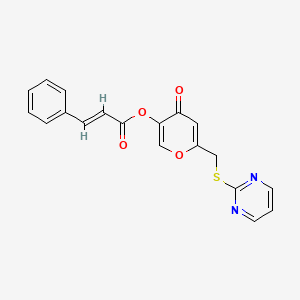

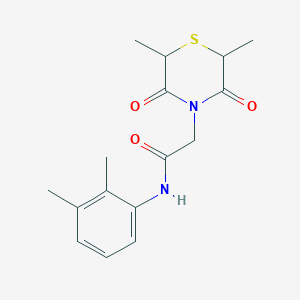

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Scientific Research Applications

Discovery and Characterization

The compound was discovered and characterized as a potent APJ functional antagonist in cell-based assays, showing significant selectivity over the closely related angiotensin II type 1 (AT1) receptor. It emerged from high-throughput screening (HTS) of the ~330,600 compound MLSMR collection, demonstrating no significant binding activity against 29 other GPCRs, except to the κ-opioid and benzodiazepinone receptors. The synthetic methodology, development of structure-activity relationship (SAR), and initial in vitro pharmacologic characterization of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) suggest its utility as a pharmacological tool for exploring disease states associated with impairment of cGMP signaling or cognition (Maloney et al., 2012).

Antimicrobial and Antifungal Applications

Research into coumarin derivatives, including pyrimidine and pyran structures similar to the compound , has shown antimicrobial activity. For instance, the synthesis and biological evaluation of certain coumarin derivatives have been explored for their potential antimicrobial properties. While this research does not directly mention 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate, it highlights the interest in similar structures for antimicrobial purposes (Al-Haiza et al., 2003).

Structural and Biological Activity Studies

Various studies have focused on the structural elucidation and biological activity of compounds containing pyrimidine, pyrazole, and pyran units. These investigations encompass a range of synthetic approaches and biological evaluations, including antimicrobial, antifungal, and insecticidal activities. Such research underscores the broad interest in compounds with structural similarities to this compound, aiming to uncover their potential applications in medicinal chemistry and as bioactive agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-16-11-15(13-26-19-20-9-4-10-21-19)24-12-17(16)25-18(23)8-7-14-5-2-1-3-6-14/h1-12H,13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLUAMIJRTXRHI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)

![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)

![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)

![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)